tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
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Overview
Description
Tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: is a complex organic compound that belongs to the class of boronic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common approach is the reaction of 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids.
Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronic acid derivatives.
Reduction: Boronic acids.
Substitution Reactions: Various boronic acid derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology: It can be used as a probe in biological studies to investigate the role of boronic acids in biological systems.
Industry: It is used in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable boronic esters and boronic acids, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific application, but generally, the compound can bind to enzymes, receptors, or other biomolecules to modulate their activity.
Comparison with Similar Compounds
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but has an indazole ring instead of a dihydrobenzo[f][1,4]oxazepine ring.
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate group instead of a dihydrobenzo[f][1,4]oxazepine ring.
Uniqueness: The uniqueness of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate lies in its specific structural features, which allow it to participate in unique chemical reactions and biological interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-10-11-24-16-12-15(9-8-14(16)13-22)21-26-19(4,5)20(6,7)27-21/h8-9,12H,10-11,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYLRHPNPQAURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CCO3)C(=O)OC(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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